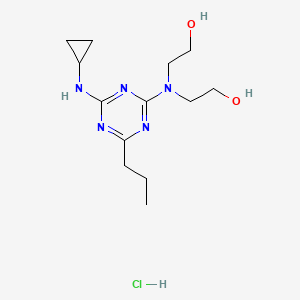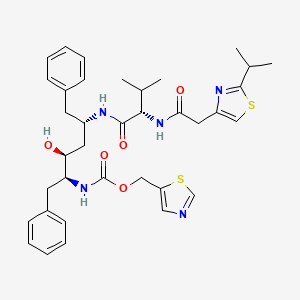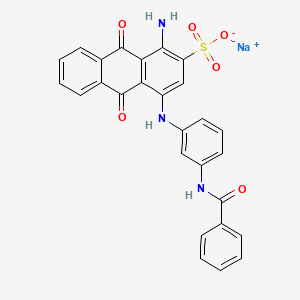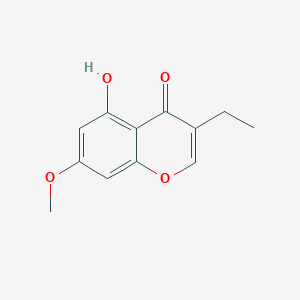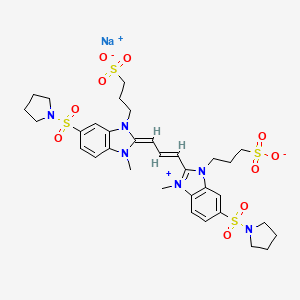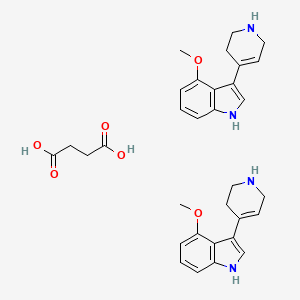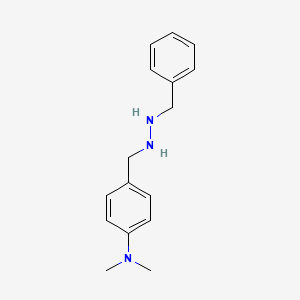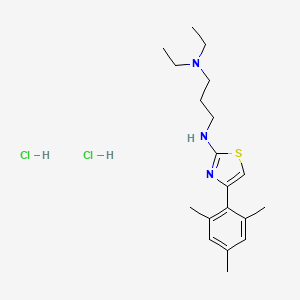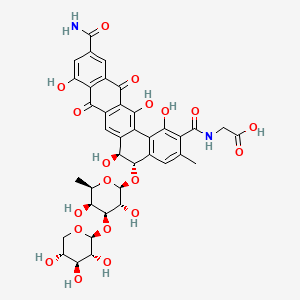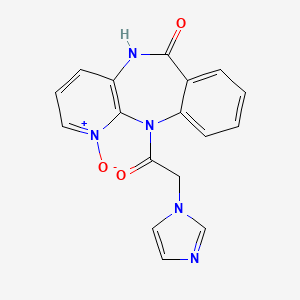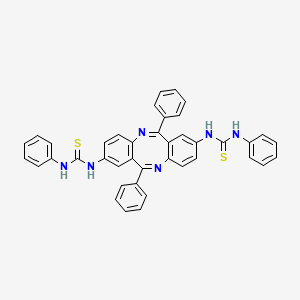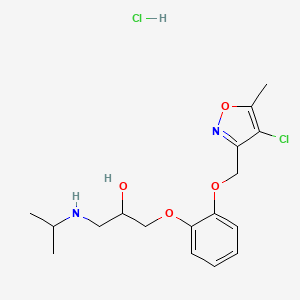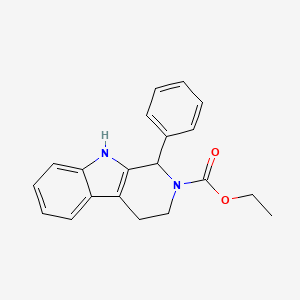
2-(Ethoxycarbonyl)-1-phenyl-2,3,4,9-tetrahydro-1H-pyrido(3,4-b)indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Ethoxycarbonyl)-1-phenyl-2,3,4,9-tetrahydro-1H-pyrido(3,4-b)indole is a complex organic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This particular compound features an ethoxycarbonyl group and a phenyl group attached to a tetrahydro-pyridoindole core, making it a unique structure with potential pharmacological properties.
準備方法
The synthesis of 2-(Ethoxycarbonyl)-1-phenyl-2,3,4,9-tetrahydro-1H-pyrido(3,4-b)indole can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride are reacted in the presence of an acid catalyst such as methanesulfonic acid under reflux conditions in methanol . This reaction yields the tricyclic indole structure, which can then be further modified to introduce the ethoxycarbonyl group.
Industrial production methods for indole derivatives often involve large-scale chemical synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
化学反応の分析
2-(Ethoxycarbonyl)-1-phenyl-2,3,4,9-tetrahydro-1H-pyrido(3,4-b)indole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with lithium aluminum hydride can produce primary amines .
科学的研究の応用
作用機序
The mechanism of action of 2-(Ethoxycarbonyl)-1-phenyl-2,3,4,9-tetrahydro-1H-pyrido(3,4-b)indole involves its interaction with various molecular targets and pathways. The indole core allows it to bind with high affinity to multiple receptors, including serotonin and dopamine receptors, which are involved in neurotransmission . Additionally, the compound can inhibit enzymes such as cyclooxygenase, leading to anti-inflammatory effects .
類似化合物との比較
Similar compounds to 2-(Ethoxycarbonyl)-1-phenyl-2,3,4,9-tetrahydro-1H-pyrido(3,4-b)indole include other indole derivatives such as:
2,7-Dimethyl-3,4-dihydro-1H-pyrrolo(3,4-b)indole: Known for its pharmacological activity and potential use in neurodegenerative diseases.
Indole-3-acetic acid: A plant hormone with diverse biological applications.
5-Fluoro-3-phenyl-1H-indole-2-carbonyl derivatives: Studied for their antiviral properties.
The uniqueness of this compound lies in its specific structural features, which confer distinct pharmacological properties and potential therapeutic applications .
特性
CAS番号 |
114896-50-3 |
|---|---|
分子式 |
C20H20N2O2 |
分子量 |
320.4 g/mol |
IUPAC名 |
ethyl 1-phenyl-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxylate |
InChI |
InChI=1S/C20H20N2O2/c1-2-24-20(23)22-13-12-16-15-10-6-7-11-17(15)21-18(16)19(22)14-8-4-3-5-9-14/h3-11,19,21H,2,12-13H2,1H3 |
InChIキー |
ZOVYGEMJOAMYAF-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)N1CCC2=C(C1C3=CC=CC=C3)NC4=CC=CC=C24 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


